Cas no 22715-28-2 (4,5-Pyrimidinediamine,6-methyl-)
4,5-Pyrimidinediamine,6-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 4,5-Pyrimidinediamine,6-methyl-
- 4,5-DIAMINO-6-METHYLPYRIMIDINE
- 4,5-DiaMino-6-MethylpyriMidine Discontinued see D416376
- 6-methylpyrimidine-4,5-diamine
- 4,5-Diamino-6-methyl-pyrimidin
- 4,5-diamino-6-methyl-pyrimidine
- 4,5-Pyrimidinediamine,6-methyl
- 4,6-methyl
- 6-Methyl-pyrimidin-4,5-diyldiamin
- 6-methyl-pyrimidine-4,5-diamine
- 6-methyl-pyrimidine-4,5-diyldiamine
- Pyrimidine,5-diamino-6-methyl
- 4,5-Pyrimidinediamine, 6-methyl- (9CI)
- 22715-28-2
- ,5-Diamino-6-methyl-pyrimidine Hydrochloride
- Pyrimidine, 4,5-diamino-6-methyl-
- 6-methylpyrimidine-4, 5-diamine
- 4,5-Pyrimidinediamine, 6-methyl-
- NSC122008
- SCHEMBL13403365
- NSC 122008
- DTXSID30298256
- FT-0666383
- Discontinued see D416376'
- Pyrimidine,5-diamino-6-methyl-
- CS-0045916
- 6-Methyl-4,5-pyrimidinediamine #
- NSC-122008
- Discontinued see D416376
- SB56930
- 4, 6-methyl-
- AKOS006275446
- IDMLXPYSMIAAML-UHFFFAOYSA-N
- W-201946
-
- Inchi: 1S/C5H8N4/c1-3-4(6)5(7)9-2-8-3/h2H,6H2,1H3,(H2,7,8,9)
- InChI Key: IDMLXPYSMIAAML-UHFFFAOYSA-N
- SMILES: N1C=NC(=C(C=1C)N)N
Computed Properties
- Exact Mass: 124.07500
- Monoisotopic Mass: 124.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 95
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.8A^2
- XLogP3: -0.4
Experimental Properties
- Density: 1.283
- Melting Point: 215-220°C
- Boiling Point: 318°C at 760 mmHg
- Flash Point: 172°C
- Refractive Index: 1.66
- PSA: 77.82000
- LogP: 1.11180
4,5-Pyrimidinediamine,6-methyl- Security Information
- Storage Condition:-20°C Freezer, Under Inert Atmosphere
4,5-Pyrimidinediamine,6-methyl- Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,5-Pyrimidinediamine,6-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM337561-100mg |
6-Methylpyrimidine-4,5-diamine |
22715-28-2 | 95%+ | 100mg |
$222 | 2021-08-18 | |
| Chemenu | CM337561-250mg |
6-Methylpyrimidine-4,5-diamine |
22715-28-2 | 95%+ | 250mg |
$370 | 2021-08-18 | |
| Chemenu | CM337561-1g |
6-Methylpyrimidine-4,5-diamine |
22715-28-2 | 95%+ | 1g |
$882 | 2021-08-18 | |
| Alichem | A089000312-1g |
6-Methylpyrimidine-4,5-diamine |
22715-28-2 | 97% | 1g |
$383.25 | 2023-09-02 | |
| Chemenu | CM337561-1g |
6-Methylpyrimidine-4,5-diamine |
22715-28-2 | 95%+ | 1g |
$387 | 2024-07-28 |
4,5-Pyrimidinediamine,6-methyl- Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4,5-Pyrimidinediamine,6-methyl-
Introduction to 4,5-Pyrimidinediamine,6-methyl- (CAS No: 22715-28-2)
4,5-Pyrimidinediamine,6-methyl-, identified by its Chemical Abstracts Service (CAS) number 22715-28-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine family, a class of nitrogen-containing heterocycles that are widely recognized for their biological activity and structural versatility. The presence of two amino groups at the 4 and 5 positions, coupled with a methyl substituent at the 6 position, imparts unique chemical and pharmacological properties that make it a valuable scaffold for drug discovery and development.
The structure of 4,5-Pyrimidinediamine,6-methyl- features a six-membered aromatic ring containing two nitrogen atoms. This core structure is fundamental to its biological interactions, as pyrimidine derivatives are known to mimic natural nucleobases and participate in various enzymatic processes. The amino functional groups at the 4 and 5 positions enhance its reactivity, allowing for further derivatization and modification to tailor its pharmacological profile. The methyl group at the 6 position influences the electronic properties of the ring, potentially affecting its binding affinity and metabolic stability.
In recent years, 4,5-Pyrimidinediamine,6-methyl- has been extensively studied for its potential applications in the development of novel therapeutic agents. Its structural framework is highly adaptable, making it a versatile precursor for synthesizing a wide range of bioactive molecules. Researchers have explored its utility in creating compounds with antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets such as enzymes and receptors has opened up new avenues for drug design.
One of the most compelling aspects of 4,5-Pyrimidinediamine,6-methyl- is its role as a key intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of kinase inhibitors, which are critical in targeted cancer therapies. The pyrimidine core is particularly effective in disrupting signaling pathways that are aberrantly activated in tumor cells. Furthermore, its derivatives have shown promise in modulating immune responses, making them relevant for immunomodulatory therapies.
Recent advancements in computational chemistry have enabled more efficient virtual screening and design of molecules based on 4,5-Pyrimidinediamine,6-methyl-. These computational methods leverage machine learning algorithms to predict binding affinities and optimize molecular structures. Such innovations have significantly accelerated the drug discovery process, allowing researchers to identify promising candidates more rapidly. The integration of experimental data with computational modeling has further refined our understanding of how 4,5-Pyrimidinediamine,6-methyl- derivatives interact with biological systems.
The pharmacokinetic properties of 4,5-Pyrimidinediamine,6-methyl- and its derivatives are also subjects of intense investigation. Researchers are focusing on enhancing bioavailability and reducing toxicity through structural modifications. For example, incorporating fluorine atoms or other electronegative groups can improve metabolic stability while maintaining or enhancing biological activity. These efforts are crucial for translating promising laboratory findings into viable clinical candidates.
Another area where 4,5-Pyrimidinediamine,6-methyl- has made significant contributions is in the development of antiviral agents. The compound’s ability to inhibit viral polymerases has been explored in several preclinical studies. By targeting essential viral enzymes or replication mechanisms, pyrimidine-based compounds can effectively reduce viral load and mitigate disease progression. The adaptability of this scaffold allows for the creation of molecules that can be tailored to combat different strains of viruses.
The synthesis of 4,5-Pyrimidinediamine,6-methyl- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These methodologies are essential for producing sufficient quantities of the compound for both research purposes and potential clinical trials.
The safety profile of 4,5-Pyrimidinediamine,6-methyl- is another critical consideration in its development as a therapeutic agent. Preclinical toxicology studies have been conducted to assess potential side effects and determine safe dosage ranges. These studies provide essential data for regulatory submissions and help ensure that any future drug candidates derived from this compound are safe for human use.
In conclusion,4,5-Pyrimidinediamine,6-methyl-(CAS No: 22715-28-2) represents a promising scaffold in pharmaceutical research with diverse applications across multiple therapeutic areas. Its unique structural features and adaptability make it a valuable building block for developing novel drugs targeting cancers、infections、and inflammatory diseases。Ongoing research continues to uncover new possibilities for this compound,underscoring its importance in modern medicinal chemistry。
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